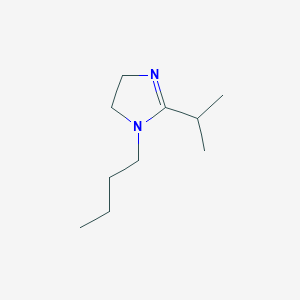
1-Butyl-2-isopropyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-isopropyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a butyl group at the first position and an isopropyl group at the second position, with a partially saturated imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-isopropyl-4,5-dihydro-1H-imidazole can be achieved through several methods:
-
Cyclization of Diamines and Carbonyl Compounds: : One common method involves the cyclization of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 1-butyl-2-isopropyl-1,2-diamine with formaldehyde can yield the desired imidazole.
-
Debus-Radziszewski Imidazole Synthesis: : This method involves the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine. For example, the reaction of 1,2-diketone with butylamine and isopropylamine can produce the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2-isopropyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form imidazole derivatives with different functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can convert the imidazole ring to more saturated forms. Sodium borohydride is a typical reducing agent used in these reactions.
-
Substitution: : The hydrogen atoms on the imidazole ring can be substituted with various groups using halogenation or alkylation reactions. Reagents like alkyl halides and halogenating agents are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated imidazoles.
Applications De Recherche Scientifique
1-Butyl-2-isopropyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-butyl-2-propan-2-yl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H20N2/c1-4-5-7-12-8-6-11-10(12)9(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
JYFSJQOBVHLGTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCN=C1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



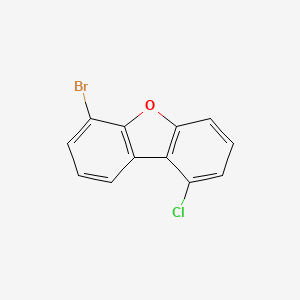
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
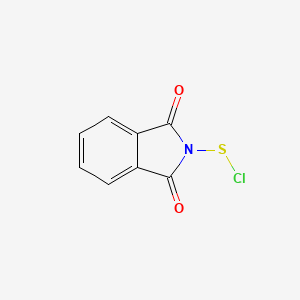

![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
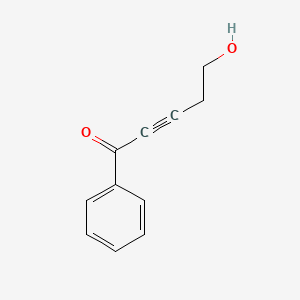
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)

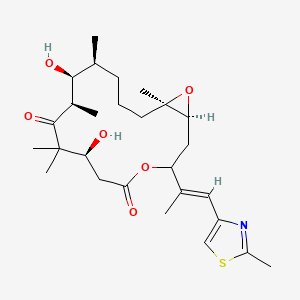
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
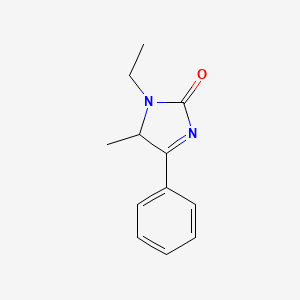
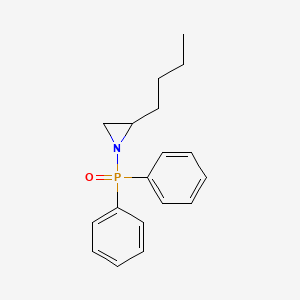
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
